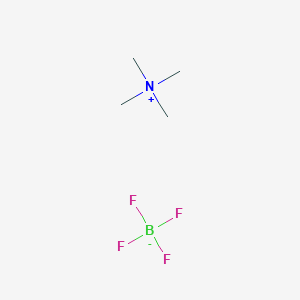

Tetramethylammonium tetrafluoroborate

Description

Properties

IUPAC Name |

tetramethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFABLFRYCHILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216296 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-36-9 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ((CH₃)₄NBF₄), a quaternary ammonium (B1175870) salt with significant applications in electrochemistry, catalysis, and as an electrolyte in various energy storage devices.[1][2] This document details established synthesis protocols, quantitative data, and experimental workflows to assist researchers in the successful preparation of this compound.

Physicochemical Properties and Characterization Data

Tetramethylammonium tetrafluoroborate is a white, crystalline, and hygroscopic solid.[3] Key physicochemical properties are summarized in the table below. Spectroscopic data, including NMR and IR, are available in public databases and serve as crucial tools for the characterization and purity assessment of the synthesized product.[4]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂BF₄N | [3] |

| Molecular Weight | 160.95 g/mol | [3][5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ≥300 °C (decomposes) | [5] |

| Solubility | Soluble in water, alcohol, and acetonitrile. | [6] |

| ¹H NMR | A single methyl resonance is observed. | [3][4] |

| ¹³C NMR | A single methyl carbon resonance is observed. | [4] |

| FTIR | Characteristic peaks corresponding to the tetramethylammonium cation and the tetrafluoroborate anion are present. | [4] |

Synthesis Protocols

Two primary methods for the synthesis of tetraalkylammonium tetrafluoroborates are prevalent in the literature: a metathesis reaction and an acid-base neutralization reaction. While detailed protocols are more commonly reported for the tetraethyl- analogue, the principles are directly applicable to the synthesis of this compound with appropriate adjustments for molar masses.

Method 1: Metathesis Reaction

This method involves a double displacement reaction between a tetramethylammonium halide (e.g., chloride or bromide) and a tetrafluoroborate salt, typically sodium or potassium tetrafluoroborate. The choice of solvent is critical to facilitate the precipitation of the inorganic halide byproduct, driving the reaction to completion.

Experimental Protocol (Adapted from Tetraethylammonium (B1195904) Tetrafluoroborate Synthesis):

-

Reactant Preparation: In a suitable reaction vessel, dissolve one molar equivalent of tetramethylammonium chloride in a minimal amount of a suitable solvent, such as methanol (B129727) or acetonitrile. In a separate vessel, prepare a saturated solution of one molar equivalent of sodium tetrafluoroborate in the same solvent.

-

Reaction: Slowly add the sodium tetrafluoroborate solution to the stirred tetramethylammonium chloride solution at room temperature. A white precipitate of sodium chloride will form.

-

Stirring: Continue stirring the reaction mixture at room temperature for a period of 2 to 4 hours to ensure complete reaction.

-

Filtration: Separate the precipitated sodium chloride by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to recover any entrained product.

-

Isolation: The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to induce crystallization.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether or ethyl acetate (B1210297) and hexane.[6]

-

Drying: The purified crystals are dried under vacuum at a moderately elevated temperature (e.g., 60-80 °C) to remove any residual solvent.[5][7]

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Typical Yield | 65-85% |

| Purity | >98% (after recrystallization) |

Method 2: Acid-Base Neutralization

This approach involves the neutralization of tetramethylammonium hydroxide (B78521) with fluoroboric acid. This method is straightforward and generally results in a high-purity product, as the only byproduct is water.

Experimental Protocol (Adapted from Tetraethylammonium Tetrafluoroborate Synthesis):

-

Reactant Preparation: In a reaction vessel, place one molar equivalent of an aqueous solution of tetramethylammonium hydroxide.

-

Reaction: Slowly add a stoichiometric amount (or a slight excess) of a 48-50% aqueous solution of fluoroboric acid to the stirred tetramethylammonium hydroxide solution.[8] The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.[9]

-

Solvent Removal: The resulting aqueous solution of this compound is concentrated under reduced pressure to remove water.

-

Isolation and Purification: The product is isolated by crystallization from the concentrated solution. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and petroleum ether.[8]

-

Drying: The purified crystals are dried under vacuum.

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Typical Yield | 69-85% |

| Purity | >99% (after recrystallization) |

Visualizations

Chemical Reaction Diagram

Caption: Chemical reaction pathways for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H12BF4N | CID 12621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Tetraethylammonium tetrafluoroborate | 429-06-1 [chemicalbook.com]

- 7. Tetraethylammonium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ((CH₃)₄NBF₄), a quaternary ammonium (B1175870) salt of significant interest in various chemical applications, including as an electrolyte and in organic synthesis.[1] This document details its crystallographic parameters, experimental protocols for its synthesis and structural determination, and a logical workflow for its analysis.

Physicochemical Properties

Tetramethylammonium tetrafluoroborate is a white crystalline solid.[1] It is known for its high solubility in polar solvents, a property that makes it a versatile reagent in the synthesis of ionic liquids, which are crucial in electrochemistry and catalysis.[1]

| Property | Value |

| Molecular Formula | C₄H₁₂BF₄N |

| Molecular Weight | 160.96 g/mol |

| Appearance | White crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in polar solvents |

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, belonging to the P4/nmm space group. A notable feature of this crystal structure at room temperature (298 K) is the disordered distribution of the tetrafluoroborate (BF₄⁻) anions, a characteristic that has been confirmed by NMR measurements.

| Crystallographic Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| a (Å) | 8.231(3) |

| c (Å) | 5.889(3) |

| V (ų) | 399.0(3) |

| Z | 2 |

| D(m) (g cm⁻³) | 1.344 |

| D(x) (g cm⁻³) | 1.340 |

| Radiation | MoKα (λ = 0.7107 Å) |

| μ (cm⁻¹) | 1.32 |

| F(000) | 168 |

| R-factor | 0.089 for 267 unique reflections with I > 2σ(I) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of tetra-alkylammonium tetrafluoroborates involves the reaction of a tetra-alkylammonium halide with fluoroboric acid or a salt thereof. The following is a plausible protocol for the synthesis of this compound, adapted from procedures for similar compounds.[2][3]

Materials:

-

Tetramethylammonium bromide ((CH₃)₄NBr)

-

Fluoroboric acid (HBF₄, 48-50% aqueous solution) or Sodium tetrafluoroborate (NaBF₄)

-

Deionized water

-

Diethyl ether or Petroleum ether

Procedure:

-

Reaction:

-

Method A (with Fluoroboric Acid): Dissolve tetramethylammonium bromide in a minimal amount of deionized water. Stoichiometrically, add the aqueous fluoroboric acid solution dropwise to the stirred tetramethylammonium bromide solution at room temperature.

-

Method B (with Sodium Tetrafluoroborate): Prepare concentrated aqueous solutions of tetramethylammonium chloride and sodium tetrafluoroborate. Add the tetramethylammonium chloride solution dropwise to the stirred sodium tetrafluoroborate solution at room temperature. A precipitate of this compound will form.

-

-

Isolation of Crude Product:

-

Method A: Concentrate the resulting solution under reduced pressure to induce precipitation. The crude product can be further precipitated by the addition of a less polar solvent like diethyl ether.

-

Method B: Filter the precipitate from the reaction mixture and wash with a small amount of ice-cold deionized water to remove sodium chloride.

-

-

Purification and Crystallization:

-

The crude this compound is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

For growing single crystals suitable for X-ray diffraction, slow evaporation of the solvent from the saturated solution or slow cooling of the solution is recommended. The use of a solvent/anti-solvent system, such as methanol/diethyl ether, can also facilitate the growth of high-quality single crystals.[4][5][6]

-

Collect the purified crystals by filtration, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved in this process.[7][8][9][10][11]

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it has well-defined faces and is free of defects. The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to integrate the intensities of the diffraction spots. Corrections for factors such as Lorentz and polarization effects are applied.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the corrected diffraction intensities. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final refined structure is assessed by the R-factor.

Workflow for Crystal Structure Determination

The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is illustrated in the following diagram.

Caption: Experimental and computational workflow for the determination of the crystal structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tetraethylammonium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal growth, Hirshfeld analysis, optical, thermal, mechanical, and third-order non-linear optical properties of Cyclohexylammonium picrate (CHAP) single crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. neutrons.ornl.gov [neutrons.ornl.gov]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geo.umass.edu [geo.umass.edu]

Thermal Stability of Tetramethylammonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ((CH₃)₄NBF₄). The information is compiled from various scientific sources to assist researchers, chemists, and professionals in drug development in understanding the thermal properties and decomposition behavior of this compound. This document details thermal analysis data, experimental methodologies, and potential decomposition pathways.

Core Thermal Properties

Tetramethylammonium tetrafluoroborate is a white crystalline solid.[1] Its thermal stability is a critical parameter for its application in various fields, including as an electrolyte in batteries and in organic synthesis.[2] There is some discrepancy in the reported melting point, with many sources stating it is at or above 300 °C.[3][4] Another source indicates a much higher value, which likely represents the onset of decomposition. The thermal behavior of related tetra-alkylammonium tetrafluoroborates suggests that decomposition can occur near the melting point.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of this compound and related compounds as determined by various thermal analysis techniques.

| Property | Value | Compound | Technique | Reference |

| Melting Point | ≥300 °C | This compound | Not Specified | [3][4] |

| Melting Point | 417 - 419 °C | This compound | Not Specified | [2] |

| Phase Transition | ~154-160 K | This compound | DSC | [1] |

| Decomposition Temp. (Peak) | 325 °C | Benzyl-triethyl-ammonium tetrafluoroborate | DSC | [4] |

| Onset of Decomposition | Varies with heating rate | Tetrabutylammonium tetrafluoroborate | TGA/DTG | [5] |

Experimental Protocols for Thermal Analysis

Detailed experimental methodologies are crucial for reproducible thermal analysis. The following protocols are based on studies of this compound and its close structural analogs.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the mass loss of a sample as a function of temperature.

-

Instrumentation : A thermogravimetric analyzer (e.g., TA Instruments, PerkinElmer).

-

Sample Preparation : A small quantity of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere : The analysis is conducted under an inert atmosphere, such as nitrogen or helium, with a typical flow rate of 20-100 mL/min to prevent oxidative decomposition.[3][6]

-

Heating Program : The sample is heated at a constant rate, commonly 5, 10, or 20 °C/min.[3][4][6]

-

Data Analysis : The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This technique is ideal for determining melting points, phase transitions, and enthalpies of reaction.[8]

-

Instrumentation : A differential scanning calorimeter (e.g., Perkin-Elmer DSC-2).[1]

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Atmosphere : An inert purge gas, such as helium or nitrogen, is used to ensure an inert environment.[1]

-

Heating Program : The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. Heating rates are typically in the range of 5-20 K/min.[1][4]

-

Data Analysis : The DSC thermogram shows the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy change of the transition.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

To identify the gaseous products evolved during thermal decomposition, TGA or DSC can be coupled with a mass spectrometer.

-

Instrumentation : A simultaneous TGA-MS or DSC-MS system.

-

Methodology : The gas evolved from the sample in the thermal analyzer is transferred to the mass spectrometer via a heated capillary. The mass spectrometer then analyzes the composition of the evolved gas in real-time.[9]

-

Data Analysis : The mass spectra of the evolved gases at different temperatures provide information about the decomposition mechanism and the nature of the degradation products.[4]

Visualizing Thermal Analysis and Decomposition

Thermal Analysis Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of tetra-alkylammonium salts can proceed through several pathways, with Hofmann elimination and nucleophilic substitution being the most common for tetrafluoroborates.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of tetraethyl ammonium tetrafluoroborate | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. joac.info [joac.info]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. ias.ac.in [ias.ac.in]

Solubility of tetramethylammonium tetrafluoroborate in organic solvents

An In-Depth Technical Guide to the Solubility of Tetramethylammonium (B1211777) Tetrafluoroborate (B81430) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium tetrafluoroborate (TMA BF4) in organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide summarizes the existing qualitative information for TMA BF4 and presents quantitative data for structurally related tetraalkylammonium tetrafluoroborates to offer a comparative context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quaternary ammonium (B1175870) salts is provided, which can be adapted for TMA BF4.

Overview of this compound Solubility

This compound is a quaternary ammonium salt that is generally described as being soluble in polar solvents.[1][2][3] However, numerous sources indicate that its solubility in organic solvents is notably low.[4] This poor solubility often necessitates its use in combination with other salts to form binary-salt electrolytes for applications such as electrochemical double-layer capacitors.[4] In such systems, the concentration of this compound may be limited to as low as 5 mol%.[4]

Qualitative and Comparative Quantitative Solubility Data

The following tables summarize the available solubility information for this compound and related tetraalkylammonium tetrafluoroborates in various organic solvents.

Table 1: Solubility of this compound (TMA BF4)

| Solvent | Temperature (°C) | Solubility |

| Polar Solvents (general) | Not Specified | Soluble[1][2][3] |

| Acetonitrile | Not Specified | Poor solubility noted[4] |

| Propylene (B89431) Carbonate | Not Specified | Poor solubility noted[4] |

| γ-Butyrolactone | Not Specified | Poor solubility noted[4] |

| Water | Not Specified | Soluble[1] |

| Alcohols | Not Specified | Soluble[1] |

| Ethers | Not Specified | Soluble[1] |

| Petroleum Ether | Not Specified | Insoluble[1] |

| Alkanes | Not Specified | Insoluble[1] |

Table 2: Comparative Solubility of Tetraethylammonium Tetrafluoroborate (TEA BF4)

| Solvent | Temperature (°C) | Solubility |

| Acetonitrile | Not Specified | Slightly soluble[5][6][7] |

| Propylene Carbonate | 25 | 1.3 mol/L[8] |

| Water | Not Specified | Soluble[9] |

| Alcohol | Not Specified | Soluble[9] |

| Ethylene Chloride | Not Specified | Soluble[10] |

Table 3: Comparative Solubility of Tetrabutylammonium Tetrafluoroborate (TBA BF4)

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | 0.1 g/mL, clear, colorless[11] |

| Water | Not Specified | Slightly soluble[12] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a sparingly soluble salt like this compound in an organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for obtaining equilibrium solubility data.[13]

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., acetonitrile, propylene carbonate, dimethyl sulfoxide, γ-butyrolactone)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or an ion chromatograph)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

For UV-Vis spectrophotometry, a calibration curve of absorbance versus concentration should be prepared using standard solutions of known concentrations.

-

For chromatographic methods, a similar calibration curve of peak area versus concentration is required.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. This compound [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tetraethylammonium tetrafluoroborate 99 429-06-1 [sigmaaldrich.com]

- 7. 四氟硼酸四乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 429-06-1 CAS MSDS (Tetraethylammonium tetrafluoroborate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Tetraethylammonium tetrafluoroborate | 429-06-1 [chemicalbook.com]

- 11. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Unlocking Ion Mobility: A Technical Guide to the Ionic Conductivity of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the ionic conductivity of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ((CH₃)₄NBF₄). A quaternary ammonium (B1175870) salt, (CH₃)₄NBF₄ serves as a valuable electrolyte in various electrochemical applications, from high-performance supercapacitors to solid-state batteries. Understanding its ion transport properties is critical for optimizing device performance and designing next-generation energy storage and delivery systems. This document provides a consolidated overview of its conductive properties, the experimental methods used for their characterization, and the theoretical underpinnings of its ion transport mechanism in both solid and liquid phases.

Core Mechanism of Ionic Conductivity

The ionic conductivity of tetramethylammonium tetrafluoroborate is fundamentally dependent on the mobility of its constituent ions: the tetramethylammonium cation ([N(CH₃)₄]⁺) and the tetrafluoroborate anion ([BF₄]⁻). The mechanism of this mobility, however, differs significantly between the solid state and when dissolved in an organic solvent.

In the solid state , the ionic conductivity of crystalline (CH₃)₄NBF₄ is generally low. The ions are held in a rigid crystal lattice, restricting their movement. However, research has shown that the conductivity can be dramatically enhanced by inducing amorphization.[1] The introduction of nano-fillers, such as nanodiamonds, creates a disordered or amorphous salt layer at the interface.[1] This amorphization disrupts the crystal lattice, creating more "free volume" and pathways for the ions to move, thereby increasing conductivity by several orders of magnitude, especially at elevated temperatures.[1] The primary conduction mechanism in this amorphous solid phase is believed to be an ion-hopping process, where ions move between adjacent vacant sites in the disordered structure.

In liquid electrolytes , where (CH₃)₄NBF₄ is dissolved in a polar organic solvent like propylene (B89431) carbonate (PC), the salt dissociates into solvated cations and anions. The primary mechanism of conduction is the migration of these solvated ions through the bulk solution under the influence of an electric field. The conductivity in this state is influenced by several factors:

-

Ion-Solvent Interactions: The degree to which the solvent molecules bind to the ions affects their effective size and mobility.

-

Solvent Viscosity: Higher solvent viscosity impedes the movement of ions, leading to lower conductivity. The two transport processes, viscous flow and ionic conduction, are often closely linked.[2]

-

Ion-Ion Interactions (Ion Pairing): At higher concentrations, cations and anions can form neutral ion pairs, which do not contribute to conductivity. The extent of ion association is a key factor in determining the overall conductivity.

Studies on the closely related tetraethylammonium (B1195904) tetrafluoroborate (Et₄NBF₄) in propylene carbonate indicate that it is almost unassociated, meaning it exists primarily as free ions in solution.[2] This suggests that (CH₃)₄NBF₄, with a smaller cation, is also likely to be well-dissociated in polar organic solvents.

Quantitative Data on Ionic Conductivity

Quantitative data for the ionic conductivity of this compound is available primarily for its solid composite form at high temperatures. To provide a broader context, data for the analogous compound, tetraethylammonium tetrafluoroborate (Et₄NBF₄), in propylene carbonate is also presented.

Table 1: Ionic Conductivity and Arrhenius Parameters for Solid this compound ((CH₃)₄NBF₄) [1]

| Temperature (°C) | Composite System | Ionic Conductivity (σ) (S/cm) | Activation Energy (Eₐ) (eV) | Pre-exponential Factor (log(A, S·K⁻¹·cm⁻¹)) |

| 300 | 0.03(CH₃)₄NBF₄ – 0.97CND | 4.2 × 10⁻³ | - | - |

| 300 | Pure (CH₃)₄NBF₄ (extrapolated) | ~10⁻⁶ - 10⁻⁷ | 1.96 ± 0.01 | 14.7 ± 0.1 |

| 260 | Pure (CH₃)₄NBF₄ (extrapolated) | ~10⁻⁸ | 1.96 ± 0.01 | 14.7 ± 0.1 |

| 220 | Pure (CH₃)₄NBF₄ (extrapolated) | ~10⁻⁹ | 1.96 ± 0.01 | 14.7 ± 0.1 |

Note: CND refers to highly dispersed nanodiamonds. The data for pure (CH₃)₄NBF₄ is based on Arrhenius plot extrapolation from high-temperature measurements.

Table 2: Limiting Molar Conductivity and Association Constant for Tetraethylammonium Tetrafluoroborate (Et₄NBF₄) in Propylene Carbonate (Analogue Data) [2]

| Temperature (K) | Limiting Molar Conductivity (Λ₀) (S·cm²·mol⁻¹) | Association Constant (Kₐ) (dm³·mol⁻¹) |

| 283.15 | 20.32 ± 0.02 | 3.8 ± 0.1 |

| 291.15 | 24.30 ± 0.02 | 4.0 ± 0.1 |

| 298.15 | 28.16 ± 0.02 | 4.1 ± 0.1 |

| 313.15 | 36.63 ± 0.03 | 4.4 ± 0.1 |

Experimental Protocols

The primary technique for measuring ionic conductivity is Electrochemical Impedance Spectroscopy (EIS) .[3][4] This method involves applying a small alternating current (AC) voltage over a range of frequencies to an electrolyte sample held between two electrodes and measuring the resulting current.

Detailed Methodology for EIS Measurement of Ionic Conductivity

1. Objective: To determine the bulk ionic conductivity of a (CH₃)₄NBF₄ electrolyte solution at various temperatures.

2. Materials and Equipment:

- This compound ((CH₃)₄NBF₄), high purity

- Anhydrous organic solvent (e.g., propylene carbonate)

- Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of known area (A) and separation distance (L).

- Potentiostat with a frequency response analyzer (FRA) module for EIS.

- Temperature-controlled chamber or water bath.

- Glovebox with an inert atmosphere (e.g., argon) for electrolyte preparation to exclude moisture.

3. Electrolyte Preparation:

- Inside a glovebox, prepare solutions of (CH₃)₄NBF₄ at desired concentrations by dissolving a known mass of the salt in a known volume of the anhydrous solvent.

- Ensure complete dissolution by stirring.

4. Experimental Setup:

- Clean the conductivity cell thoroughly and measure the precise area (A) of the electrodes and the distance (L) between them. The ratio L/A is the cell constant.

- Fill the conductivity cell with the prepared electrolyte solution inside the glovebox.

- Seal the cell to prevent atmospheric contamination and place it in the temperature-controlled chamber.

- Connect the two electrodes of the cell to the potentiostat.[4]

5. EIS Measurement Procedure:

- Allow the cell to reach thermal equilibrium at the desired temperature.

- Set the EIS parameters on the potentiostat software. A typical setup would be:

- Frequency Range: 1 MHz down to 0.1 Hz.[5]

- AC Amplitude: 5-10 mV (to ensure a linear response).[3]

- Measurement Mode: Potentiostatic.

- Run the EIS experiment. The instrument will sweep through the specified frequency range and record the impedance at each frequency.

6. Data Analysis:

- The EIS data is typically visualized as a Nyquist plot, where the negative imaginary part of the impedance (-Z") is plotted against the real part (Z').[6]

- For a simple electrolyte system, the plot often shows a semicircle at high frequencies and a straight line (Warburg impedance) at low frequencies.

- The bulk resistance (Rₑ) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real (Z') axis.[6] This point represents the pure resistance of the electrolyte, free from electrode polarization and double-layer capacitance effects.

- Calculate the ionic conductivity (σ) using the following formula:[3][5] σ = L / (Rₑ * A) where:

- σ is the ionic conductivity (in S/cm)

- L is the distance between the electrodes (in cm)

- A is the area of the electrodes (in cm²)

- Rₑ is the bulk resistance of the electrolyte (in Ω)

7. Temperature Dependence:

- Repeat the EIS measurement at different temperatures to study the temperature dependence of conductivity.

- The data can be plotted in an Arrhenius plot (ln(σ) vs. 1/T) to determine the activation energy (Eₐ) for the conduction process.[7]

Visualizations

The following diagrams illustrate the core concepts of the ionic conductivity mechanism and the experimental workflow.

Caption: Mechanisms of ion transport in solid and liquid states.

Caption: Workflow for determining ionic conductivity using EIS.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Electrochemical Impedance Spectroscopy Part 2: Applications [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. eng.libretexts.org [eng.libretexts.org]

- 7. Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate | MDPI [mdpi.com]

An In-depth Technical Guide to the Electrochemical Window of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetramethylammonium (B1211777) tetrafluoroborate (B81430) (TMA BF4). Due to the compound's limited solubility in common organic solvents, this guide addresses the practical challenges in determining its electrochemical stability and presents a generalized framework for its evaluation.

Executive Summary

Tetramethylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt with potential applications in electrochemistry. However, its utility as a primary electrolyte is significantly hampered by its poor solubility in standard non-aqueous solvents such as acetonitrile (B52724) (AN) and propylene (B89431) carbonate (PC). Research indicates that its solubility is typically less than 0.1 M in these solvents. Consequently, comprehensive data on its electrochemical window, particularly at the standard concentration of 1 M used for comparative studies, is scarce. This guide synthesizes the available information on TMA BF4 and related compounds to provide a thorough understanding of its electrochemical behavior.

Physicochemical Properties and Solubility

The low solubility of this compound is a critical factor influencing its electrochemical characterization. This property necessitates the use of TMA BF4 in binary-salt electrolyte systems, where it is added in small concentrations (e.g., up to 5 mol%) to another, more soluble, electrolyte.[1] While this approach can enhance certain properties of the primary electrolyte, it also means that the measured electrochemical window is predominantly determined by the solvent and the primary salt.

| Property | Value/Description | Solvent | Reference |

| Solubility | < 0.1 M | Acetonitrile (AN), Propylene Carbonate (PC) | [1] |

| Primary Use in Electrolytes | Additive in binary-salt systems | AN, PC | [1] |

Electrochemical Stability Window: Theoretical and Practical Considerations

The electrochemical window is the potential range over which an electrolyte remains stable without undergoing oxidation or reduction. For this compound, this window is influenced by the stability of the tetramethylammonium (TMA+) cation and the tetrafluoroborate (BF4-) anion.

-

Anodic (Oxidative) Limit: The anodic limit is typically determined by the oxidation of the anion (BF4-). The tetrafluoroborate anion is known for its relatively high oxidative stability.

-

Cathodic (Reductive) Limit: The cathodic limit is generally dictated by the reduction of the cation (TMA+). The reduction of tetra-alkylammonium cations can lead to the formation of trialkylamines and alkyl radicals.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

The most common technique for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV). The following is a generalized protocol that can be adapted for the characterization of electrolytes, including those with low solubility.

Objective: To determine the anodic and cathodic limits of an electrolyte by identifying the potentials at which significant oxidative and reductive currents are observed.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Electrolyte solution (TMA BF4 dissolved in the desired solvent at a known, likely low, concentration)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the electrolyte solution to the cell.

-

-

Deaeration:

-

Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat software. This includes the initial potential, vertex potentials (anodic and cathodic limits), and the scan rate (a typical starting scan rate is 100 mV/s).

-

Begin the scan from the open-circuit potential (OCP) and sweep towards the anodic limit.

-

Reverse the scan direction at the anodic vertex potential and sweep towards the cathodic limit.

-

Reverse the scan again at the cathodic vertex potential to return to the initial potential.

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

The electrochemical window is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

-

A current density cutoff (e.g., 0.1 mA/cm²) is often used to define the anodic and cathodic limits.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the electrochemical window of an electrolyte using cyclic voltammetry.

Expected Decomposition Pathways

While specific decomposition pathways for TMA BF4 are not extensively detailed, the degradation mechanisms of related tetra-alkylammonium tetrafluoroborate salts in organic solvents have been studied.

Conclusion

The practical application of this compound as a primary electrolyte is constrained by its low solubility in common organic solvents. Consequently, its electrochemical window is typically evaluated in the context of binary-salt systems, where it serves as an additive. The determination of its intrinsic electrochemical stability requires careful experimental design, likely at low concentrations, using techniques such as cyclic voltammetry. Understanding the generalized decomposition pathways of the constituent ions provides a theoretical framework for interpreting experimental results. Future research focusing on novel solvent systems that can enhance the solubility of TMA BF4 may unlock its full potential in electrochemical applications.

References

Computational Modeling of Tetramethylammonium Tetrafluoroborate Electrolyte: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ([TMA][BF4]) electrolytes. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of simulating this electrolyte system, which is of significant interest in various electrochemical applications, including batteries and supercapacitors. This document outlines the core methodologies for molecular dynamics (MD) simulations, details experimental protocols for model validation, presents key data in a structured format, and visualizes the computational workflow.

Introduction

Tetramethylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt that has garnered attention as an electrolyte due to its electrochemical stability and solubility in organic solvents.[1] Computational modeling, particularly molecular dynamics simulations, offers a powerful lens through which to investigate the microscopic structure and dynamic properties of [TMA][BF4] electrolytes at an atomistic level.[2] Such simulations can elucidate ion solvation and transport mechanisms, predict macroscopic properties like density, viscosity, and ionic conductivity, and guide the rational design of improved electrolyte systems.[3] This guide focuses on the application of the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) force field, a widely used parameter set for simulating organic molecules and ionic liquids.[4]

Computational Methodology: Molecular Dynamics Simulations

Molecular dynamics simulations provide a computational microscope to observe the time evolution of a molecular system. The core of a successful MD simulation lies in the quality of the force field, which mathematically describes the interactions between atoms, and a rigorous simulation protocol to ensure the system is properly equilibrated and the resulting data is statistically meaningful.

Force Field Parametrization

The OPLS-AA force field is a popular choice for simulating organic electrolytes.[4] It describes the potential energy of the system as a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Table 1: OPLS-AA Force Field Atom Types for Tetramethylammonium ([TMA]+) and Tetrafluoroborate ([BF4]-)

| Ion | Atom | Atom Type | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |

| Tetramethylammonium | N | N_4_plus | +0.20 | 3.250 | 0.170 |

| C | CT | +0.05 | 3.500 | 0.066 | |

| H | HC | +0.06 | 2.500 | 0.030 | |

| Tetrafluoroborate | B | B_BF4 | +1.24 | 3.550 | 0.100 |

| F | F_BF4 | -0.56 | 2.940 | 0.061 |

Note: These parameters are representative and may be subject to refinement. Specific implementations can be found in force field parameter repositories and the primary literature.[5][6]

Simulation Protocol

A robust MD simulation protocol is essential for obtaining reliable and reproducible results. The following steps outline a typical workflow for simulating a [TMA][BF4] electrolyte in an organic solvent like acetonitrile (B52724) (ACN).

-

System Setup:

-

A simulation box is created with a specified number of [TMA]+ cations, [BF4]- anions, and solvent molecules to achieve the desired concentration.

-

The initial positions of the molecules are typically random.

-

-

Energy Minimization:

-

The initial system is subjected to energy minimization to remove any unfavorable steric clashes or high-energy configurations. The steepest descent or conjugate gradient algorithms are commonly used for this purpose.

-

-

Equilibration:

-

NVT Ensemble (Canonical): The system is heated to the desired temperature while keeping the volume constant. This allows the system to reach thermal equilibrium. A typical duration for this step is 1-5 nanoseconds.

-

NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the desired temperature and pressure. This allows the density of the system to relax to its equilibrium value. This step is typically run for 5-10 nanoseconds.

-

-

Production Run:

-

Once the system is well-equilibrated (as judged by the convergence of properties like temperature, pressure, and potential energy), the production run is performed. During this phase, the atomic trajectories are saved at regular intervals for subsequent analysis. Production runs for calculating transport properties often require tens to hundreds of nanoseconds.[7]

-

Table 2: Typical Simulation Parameters for [TMA][BF4] in Acetonitrile

| Parameter | Value |

| Software | GROMACS, LAMMPS, AMBER |

| Force Field | OPLS-AA |

| Solvent | Acetonitrile (ACN) |

| Concentration | 1.0 M |

| Temperature | 298.15 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Time Step | 2 fs |

| Non-bonded Cutoff | 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

| Equilibration Time | 10 ns (5 ns NVT + 5 ns NPT) |

| Production Time | 50 - 200 ns |

Experimental Validation Protocols

To validate the accuracy of the computational model, the simulated properties must be compared with experimental data. Detailed and precise experimental measurements are therefore crucial.

Density Measurement

Methodology: The density of the electrolyte solution is measured using a vibrating tube densitometer.

Protocol:

-

Calibration: The densitometer is calibrated using dry air and deionized water at the measurement temperature.

-

Sample Preparation: The [TMA][BF4] salt is dried under vacuum to remove any residual moisture. A solution of the desired molality is prepared by accurately weighing the salt and the solvent (e.g., acetonitrile) using an analytical balance.[8]

-

Measurement: The prepared solution is injected into the vibrating tube of the densitometer, ensuring no air bubbles are present. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.

-

Temperature Control: The temperature of the measurement cell is controlled to within ±0.01 K using a Peltier thermostat.

-

Data Acquisition: Multiple readings are taken for each sample to ensure reproducibility, and the average value is reported.

Ionic Conductivity Measurement

Methodology: The ionic conductivity of the electrolyte is determined using electrochemical impedance spectroscopy (EIS).

Protocol:

-

Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel electrodes of a known geometry is used. The cell is thoroughly cleaned and dried before use.

-

Sample Loading: The electrolyte solution is introduced into the conductivity cell, ensuring the electrodes are fully immersed.

-

Impedance Measurement: The impedance of the cell is measured over a wide frequency range (e.g., 1 MHz to 1 Hz) using an impedance analyzer. A small AC voltage amplitude (e.g., 10 mV) is applied to maintain a linear response.[9][10]

-

Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.[11]

-

Temperature Control: The temperature of the cell is controlled using a thermostat or a climate chamber.[10]

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and its solutions, providing a basis for comparison between computational and experimental results.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H12BF4N | [12] |

| Molecular Weight | 160.95 g/mol | [12] |

| Appearance | White hygroscopic crystals | [12] |

| Melting Point | >300 °C | [13] |

| Solubility in Acetonitrile | Slightly soluble | [13] |

Table 4: Comparison of Simulated and Experimental Properties of a Related Electrolyte (1 M Tetraethylammonium (B1195904) Tetrafluoroborate in Acetonitrile)

| Property | Simulated Value | Experimental Value |

| Density (g/cm³) | ~0.86 | ~0.86 |

Note: Data for the closely related tetraethylammonium salt is presented here due to the availability of published comparative studies. Similar agreement is expected for the tetramethylammonium salt with a well-parameterized force field.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational modeling study of a [TMA][BF4] electrolyte and the relationship between different simulation stages and analyses.

References

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Portal [scholarship.miami.edu]

- 5. GitHub - orlandoacevedo/IL: Ionic liquid force field parameters (OPLS-2009IL and OPLS-VSIL) [github.com]

- 6. Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. This compound | C4H12BF4N | CID 12621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tetraethylammonium tetrafluoroborate 99 429-06-1 [sigmaaldrich.com]

Tetramethylammonium Tetrafluoroborate: A Technical Evaluation for Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry, facilitating reactions between reactants located in immiscible phases. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from an aqueous or solid phase into an organic phase where the reaction proceeds. This technical guide provides an in-depth analysis of tetramethylammonium (B1211777) tetrafluoroborate (B81430) ((CH₃)₄NBF₄) and its potential application as a phase-transfer catalyst. While the structural characteristics of tetramethylammonium tetrafluoroborate are of interest, its efficacy as a phase-transfer catalyst is limited by the hydrophilic nature of the tetramethylammonium cation. This guide will explore the fundamental principles of phase-transfer catalysis, the synthesis and properties of this compound, and a critical evaluation of its suitability for PTC applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a potential phase-transfer catalyst is essential to predict its behavior in a biphasic system.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂BF₄N | |

| Molecular Weight | 160.95 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in polar solvents like water, alcohols; insoluble in non-polar solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through the neutralization of tetramethylammonium hydroxide (B78521) with fluoroboric acid, or via a salt metathesis reaction. An analogous procedure for the synthesis of the tetraethylammonium (B1195904) salt suggests a straightforward aqueous-based synthesis.[1]

Experimental Protocol: Synthesis via Salt Metathesis

This protocol is adapted from the synthesis of tetraethylammonium tetrafluoroborate and is expected to be applicable for the synthesis of its tetramethylammonium counterpart.[1]

Materials:

-

Tetramethylammonium chloride (TMAC)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized water

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Prepare a 6 M aqueous solution of tetramethylammonium chloride.

-

Prepare a 6 M aqueous solution of sodium tetrafluoroborate.

-

Under constant stirring at room temperature, slowly add the tetramethylammonium chloride solution to the sodium tetrafluoroborate solution. A white precipitate of this compound will form as the addition proceeds.

-

After the addition is complete, continue stirring the mixture for a designated period to ensure complete reaction.

-

Cool the mixture in an ice bath to further decrease the solubility of the product.

-

Filter the precipitate under reduced pressure using a Büchner funnel.

-

Wash the solid with a small amount of ice-cold deionized water to remove any remaining sodium chloride.

-

Dry the collected solid in a vacuum oven at an appropriate temperature (e.g., 60 °C) until a constant weight is achieved.

Expected Yield: Based on analogous syntheses, a yield of over 65% can be anticipated.[1]

The Mechanism of Phase-Transfer Catalysis

Phase-transfer catalysis operates on the principle of transporting a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. This is facilitated by a lipophilic cation, typically a quaternary ammonium or phosphonium ion.

The general mechanism, often referred to as the Starks' extraction mechanism, can be summarized in the following steps:[2]

-

Anion Exchange: The phase-transfer catalyst cation (Q⁺) in the organic phase exchanges its counter-anion (X⁻) for the reactive anion (Y⁻) from the aqueous phase at the interface.

-

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate from the interface into the bulk organic phase.

-

Organic Phase Reaction: In the organic phase, the reactive anion (Y⁻) is weakly solvated and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY).

-

Catalyst Regeneration: The original catalyst cation (Q⁺) now paired with the leaving group (X⁻) migrates back to the interface to repeat the cycle.

Critical Evaluation of this compound as a Phase-Transfer Catalyst

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is critically dependent on the lipophilicity of its cation. The cation must be able to partition effectively into the organic phase to transport the reactive anion.

It has been widely reported that very small quaternary ammonium cations, such as tetramethylammonium ((CH₃)₄N⁺), are highly hydrophilic and remain almost exclusively in the aqueous phase.[3][4] This high water solubility prevents the cation from effectively transferring anions into the organic phase, thus rendering it an ineffective phase-transfer catalyst for most applications.[3] The small size of the methyl groups does not provide sufficient organic character to overcome the charge-induced hydrophilicity of the ammonium center.

For a quaternary ammonium salt to function as an efficient phase-transfer catalyst, the alkyl chains attached to the nitrogen atom should be larger, typically containing four or more carbon atoms (e.g., tetrabutylammonium).[5] These larger alkyl groups increase the lipophilicity of the cation, allowing it to form an ion pair with the reactive anion that is soluble in the organic phase.

The following diagram illustrates the workflow for evaluating a potential phase-transfer catalyst, highlighting the critical role of cation lipophilicity.

Conclusion

While this compound is a readily synthesizable and stable quaternary ammonium salt, its application as a phase-transfer catalyst is severely limited by the high hydrophilicity of the tetramethylammonium cation. The fundamental principle of phase-transfer catalysis relies on the ability of the catalyst's cation to partition into the organic phase, a characteristic that the tetramethylammonium ion lacks due to its small alkyl groups. For researchers and professionals in drug development and organic synthesis, the selection of a phase-transfer catalyst should prioritize quaternary ammonium or phosphonium salts with larger alkyl substituents to ensure efficient transport of reactive species across the phase boundary. Therefore, despite its simple structure, this compound is not a recommended candidate for general phase-transfer catalysis applications.

References

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) tetrafluoroborate (B81430) (TMABF4) is a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄NBF₄. It consists of a tetramethylammonium cation ((CH₃)₄N⁺) and a tetrafluoroborate anion (BF₄⁻). As the smallest quaternary ammonium cation, it holds unique potential in electrochemical applications, primarily as an electrolyte in devices such as electrochemical double-layer capacitors (EDLCs), often referred to as supercapacitors. Its small ionic size is theoretically advantageous for achieving high capacitance by enabling dense packing of ions at the electrode-electrolyte interface.

This technical guide provides a comprehensive overview of the fundamental electrochemical behavior of TMABF4. It is intended for researchers and professionals in materials science, electrochemistry, and related fields who are interested in the properties and applications of this compound. While its primary use is in energy storage, this guide also addresses its broader chemical properties for a comprehensive understanding. It is important to note that while the audience includes drug development professionals, current research does not indicate a significant role for TMABF4 in signaling pathways or direct pharmaceutical applications; its relevance to this field is primarily as a chemical reagent.

Physicochemical and Electrochemical Properties

The electrochemical performance of an electrolyte is intrinsically linked to its physical and chemical properties. This section details the known characteristics of TMABF4, with comparative data for the closely related and more extensively studied tetraethylammonium (B1195904) tetrafluoroborate (TEABF4) provided for context.

Solubility

A critical limiting factor for the application of TMABF4 is its relatively poor solubility in common non-aqueous solvents used for electrochemistry, such as acetonitrile (B52724) (ACN) and propylene (B89431) carbonate (PC). This low solubility restricts its use in fabricating high-concentration electrolytes, which are often necessary to achieve high ionic conductivity and performance in electrochemical devices. Due to this limitation, TMABF4 is sometimes employed as a co-salt in binary electrolyte systems to enhance capacitance.

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. It is a crucial parameter for electrolytes, as it directly impacts the power density of energy storage devices. One study has reported an ionic conductivity for tetramethylammonium tetrafluoroborate of 2.4 mS/cm, although the specific solvent and concentration for this measurement were not provided.[1]

For comparison, comprehensive data is available for TEABF4 in both acetonitrile and propylene carbonate, as summarized in the tables below. Generally, acetonitrile-based electrolytes exhibit higher ionic conductivity than their propylene carbonate counterparts due to the lower viscosity of acetonitrile.

Viscosity

The viscosity of an electrolyte solution affects the mobility of ions and, consequently, the ionic conductivity. Lower viscosity generally leads to higher conductivity. While specific viscosity data for TMABF4 solutions is scarce in the literature, data for TEABF4 solutions provides a useful reference.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the potential range within which an electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage electrochemical devices. Quaternary ammonium tetrafluoroborate salts are known for their wide electrochemical windows. For instance, tetraethylammonium tetrafluoroborate has a wide electrochemical window, making it suitable for high-performance batteries.[2]

Table 1: Physicochemical Properties of this compound (TMABF4)

| Property | Value | Solvent | Concentration | Temperature (°C) | Source |

| Ionic Conductivity | 2.4 mS/cm | Not Specified | Not Specified | Not Specified | [1] |

| Solubility | Poor | Acetonitrile, Propylene Carbonate | - | Ambient | General Observation |

Table 2: Ionic Conductivity of Tetraethylammonium Tetrafluoroborate (TEABF4) in Propylene Carbonate (PC)

| Concentration (mol/kg) | Conductivity at 10°C (mS/cm) | Conductivity at 25°C (mS/cm) | Conductivity at 40°C (mS/cm) |

| 0.15 | 2.9 | 4.1 | 5.4 |

| 0.40 | 6.2 | 8.5 | 11.0 |

| 0.70 | 8.9 | 12.0 | 15.4 |

| 1.00 | 10.3 | 13.8 | 17.7 |

| 1.40 | 10.9 | 14.6 | 18.7 |

| Data adapted from multiple sources.[3] |

Table 3: Ionic Conductivity of Tetraethylammonium Tetrafluoroborate (TEABF4) in Acetonitrile (ACN)

| Concentration (mol/L) | Conductivity at 25°C (S/cm) |

| 0.0002 - 0.01 | Varies with concentration |

| Specific values across a wide concentration range are available in detailed studies.[4] |

Table 4: Viscosity of Tetraethylammonium Tetrafluoroborate (TEABF4) in Propylene Carbonate (PC) at 25°C

| Concentration (mol/kg) | Viscosity (mPa·s) |

| 0.01 | ~2.6 |

| 0.2 | ~3.0 |

| 0.5 | ~3.5 |

| 0.8 | ~4.2 |

| Data adapted from multiple sources.[5] |

Experimental Protocols

This section provides detailed methodologies for the key electrochemical experiments used to characterize TMABF4.

Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte solution of TMABF4 for electrochemical testing.

Materials:

-

This compound (TMABF4), high purity (≥99%)

-

Anhydrous acetonitrile (ACN) or propylene carbonate (PC) (≤50 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

-

Volumetric flasks, magnetic stirrer, and stir bars

Procedure:

-

Dry the TMABF4 salt under vacuum at a temperature below its decomposition point (e.g., 80-100 °C) for at least 24 hours to remove any residual moisture.

-

Transfer the dried salt and the anhydrous solvent into an inert atmosphere glovebox.

-

To prepare a solution of a specific molarity, accurately weigh the required amount of TMABF4 and transfer it to a volumetric flask.

-

Add a portion of the anhydrous solvent to the flask and dissolve the salt completely using a magnetic stirrer.

-

Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Store the prepared electrolyte solution in a sealed container inside the glovebox to prevent contamination from air and moisture.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the TMABF4 electrolyte and to study the redox behavior of any impurities or decomposition products.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ in the same electrolyte, or a non-aqueous Ag/AgCl)

-

Counter electrode (e.g., platinum wire or mesh)

-

Prepared TMABF4 electrolyte solution

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurries)

Procedure:

-

Polish the working electrode to a mirror finish using progressively finer alumina slurries, followed by rinsing with deionized water and the electrolyte solvent, and then drying thoroughly.

-

Assemble the three-electrode cell inside the glovebox with the prepared TMABF4 electrolyte. Ensure the reference electrode tip is close to the working electrode.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment:

-

Initial Potential: Typically the open-circuit potential (OCP).

-

Vertex Potentials (Anodic and Cathodic Limits): A wide range to determine the full stability window (e.g., -3.0 V to +3.0 V vs. the reference electrode). These limits will be narrowed in subsequent scans based on the observed decomposition potentials.

-

Scan Rate: A typical starting scan rate is 100 mV/s.

-

Number of Cycles: At least 3 cycles to check for stability.

-

-

Run the experiment and record the voltammogram (current vs. potential).

-

The electrochemical stability window is determined by the potentials at which a significant increase in the anodic or cathodic current is observed, indicating electrolyte oxidation or reduction, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of the TMABF4 electrolyte and to study the interfacial properties between the electrolyte and the electrodes.

Materials:

-

Potentiostat/Galvanostat with a frequency response analyzer (FRA) module

-

Two-electrode or three-electrode electrochemical cell (a two-electrode setup with parallel plate electrodes of known geometry is common for conductivity measurements)

-

Working and counter electrodes (e.g., platinum or stainless steel plates)

-

Reference electrode (for a three-electrode setup)

-

Prepared TMABF4 electrolyte solution

Procedure:

-

Assemble the electrochemical cell with a known geometry (e.g., the distance between and the area of the parallel plate electrodes).

-

Connect the cell to the potentiostat.

-

Set the parameters for the EIS experiment:

-

DC Potential: Typically the open-circuit potential (OCP).

-

AC Amplitude: A small perturbation, typically 5-10 mV.

-

Frequency Range: A wide range to capture the bulk and interfacial processes (e.g., 1 MHz to 0.1 Hz).

-

-

Run the experiment and record the impedance data (Nyquist or Bode plot).

-

The high-frequency intercept of the Nyquist plot with the real axis (Z') corresponds to the bulk electrolyte resistance (R_s).

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_s * A), where L is the distance between the electrodes and A is the electrode area.

-

The impedance spectrum can be further analyzed by fitting to an equivalent circuit model to extract information about the double-layer capacitance and charge-transfer resistance.

Logical Relationships in Electrochemical Analysis

The characterization of an electrolyte like TMABF4 involves a logical progression of experiments to build a comprehensive understanding of its behavior. The relationships between these key experiments are visualized below.

Conclusion

This compound presents a theoretically interesting candidate as an electrolyte component due to the small size of its cation. However, its practical application is significantly hampered by its poor solubility in common electrochemical solvents. The available data on its fundamental electrochemical properties, such as ionic conductivity and electrochemical stability, is limited. In contrast, the wealth of data for the homologous tetraethylammonium tetrafluoroborate serves as a valuable benchmark for understanding the expected behavior of TMABF4 and for designing further experimental investigations.

The detailed experimental protocols and logical workflows provided in this guide offer a robust framework for researchers to systematically characterize the electrochemical behavior of TMABF4 and other novel electrolyte materials. Further research is warranted to explore solvent systems that may enhance the solubility of TMABF4, which could unlock its full potential in high-performance energy storage devices. At present, its utility in the field of drug development appears to be limited to its role as a general chemical reagent rather than an active component in therapeutic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Tetramethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetramethylammonium (B1211777) tetrafluoroborate (B81430) (CAS No. 661-36-9), a compound utilized in various chemical applications, including as an electrolyte in batteries and as a phase-transfer catalyst in organic synthesis.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in the laboratory and during drug development processes.

Hazard Identification and Classification